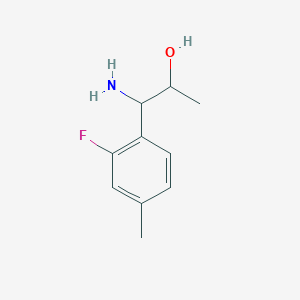
1-Amino-1-(2-fluoro-4-methylphenyl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-1-(2-fluoro-4-methylphenyl)propan-2-ol is an organic compound with the molecular formula C10H14FNO. It is a chiral amino alcohol, often used in research and development due to its unique chemical properties. The compound is characterized by the presence of an amino group, a hydroxyl group, and a fluorinated aromatic ring, making it a versatile intermediate in various chemical reactions .
Preparation Methods
The synthesis of 1-Amino-1-(2-fluoro-4-methylphenyl)propan-2-ol typically involves the following steps:
Starting Material: The synthesis begins with 2-fluoro-4-methylaniline.
Reaction with Epoxide: The aniline derivative undergoes a reaction with an epoxide, such as propylene oxide, in the presence of a base like sodium hydroxide.
Purification: The crude product is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-Amino-1-(2-fluoro-4-methylphenyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different amines using reducing agents such as lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Amino-1-(2-fluoro-4-methylphenyl)propan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its role as a building block in the synthesis of bioactive molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of fine chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism by which 1-Amino-1-(2-fluoro-4-methylphenyl)propan-2-ol exerts its effects involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors, modulating their activity. The fluorinated aromatic ring enhances its lipophilicity, facilitating its passage through biological membranes .
Comparison with Similar Compounds
1-Amino-1-(2-fluoro-4-methylphenyl)propan-2-ol can be compared with other similar compounds, such as:
1-Amino-2-propanol: Lacks the fluorinated aromatic ring, making it less lipophilic.
1-Amino-1-(4-fluorophenyl)propan-2-ol: Similar structure but with the fluorine atom in a different position, affecting its reactivity and biological activity.
1-Amino-1-(2-chloro-4-methylphenyl)propan-2-ol: Chlorine substitution instead of fluorine, leading to different chemical and biological properties.
These comparisons highlight the unique properties of this compound, particularly its enhanced lipophilicity and reactivity due to the presence of the fluorine atom.
Properties
Molecular Formula |
C10H14FNO |
|---|---|
Molecular Weight |
183.22 g/mol |
IUPAC Name |
1-amino-1-(2-fluoro-4-methylphenyl)propan-2-ol |
InChI |
InChI=1S/C10H14FNO/c1-6-3-4-8(9(11)5-6)10(12)7(2)13/h3-5,7,10,13H,12H2,1-2H3 |
InChI Key |
IELIGXRCKRVDSD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C(C)O)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















